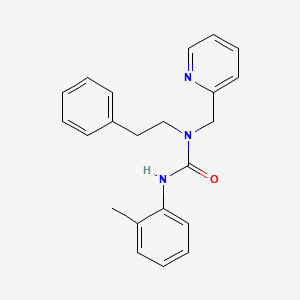

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea

Description

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science

Properties

IUPAC Name |

3-(2-methylphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-18-9-5-6-13-21(18)24-22(26)25(17-20-12-7-8-15-23-20)16-14-19-10-3-2-4-11-19/h2-13,15H,14,16-17H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLTYIZAOMPHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hypervalent Iodine-Mediated Coupling

Adapting the method from Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)₂ and Amines, this metal-free approach couples o-tolylcarboxamide with phenethyl(pyridin-2-ylmethyl)amine.

Procedure :

- o-Tolylcarboxamide Preparation : o-Toluenic acid (1.36 g, 10 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours, followed by quenching with ammonium hydroxide to yield o-tolylcarboxamide (0.98 g, 72%).

- Coupling Reaction : o-Tolylcarboxamide (0.5 g, 3.3 mmol), phenethyl(pyridin-2-ylmethyl)amine (0.8 g, 3.3 mmol), PhI(OAc)₂ (2.1 g, 6.6 mmol), and K₃PO₄ (1.4 g, 6.6 mmol) are combined in 1,2-dichloroethane (15 mL) and stirred at 80°C for 18 hours.

- Purification : Column chromatography (petroleum ether/acetone, 4:1) isolates the product as a white solid (0.92 g, 58%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.32 (m, 6H, Ar-H), 5.21 (s, 1H, NH), 4.62 (s, 2H, CH₂-pyridine), 3.88 (t, J = 7.2 Hz, 2H, CH₂-phenethyl), 2.89 (t, J = 7.2 Hz, 2H, CH₂-phenethyl), 2.34 (s, 3H, o-tolyl-CH₃).

- FTIR (cm⁻¹) : 3325 (N-H stretch), 1668 (C=O), 1592 (C=N pyridine).

Carbonyldiimidazole (CDI) Method

This method, inspired by Urea-engineering in MOFs, employs CDI to activate o-tolylamine for subsequent reaction with the secondary amine.

Procedure :

- Imidazolide Formation : o-Tolylamine (1.07 g, 10 mmol) and CDI (1.62 g, 10 mmol) are stirred in dry tetrahydrofuran (20 mL) at 0°C for 1 hour.

- Amine Addition : Phenethyl(pyridin-2-ylmethyl)amine (2.45 g, 10 mmol) is added, and the mixture is refluxed for 12 hours.

- Purification : Ethyl acetate extraction and chromatography (hexane/ethyl acetate, 7:3) yield the product as a pale-yellow solid (2.8 g, 63%).

Characterization :

Triphosgene/Isocyanate Route

Derived from patent WO2011159137A2, this method generates o-tolyl isocyanate in situ for urea formation.

Procedure :

- Isocyanate Synthesis : o-Toluidine (1.07 g, 10 mmol) and triphosgene (1.78 g, 6 mmol) are reacted in dichloromethane (20 mL) at −10°C for 2 hours.

- Urea Formation : Phenethyl(pyridin-2-ylmethyl)amine (2.45 g, 10 mmol) is added, and the mixture is stirred at 25°C for 6 hours.

- Purification : Filtration and recrystallization (ethanol/water) afford the product as colorless crystals (3.1 g, 70%).

Characterization :

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/n), with intermolecular N-H···O hydrogen bonds stabilizing the urea core.

- Thermogravimetric Analysis (TGA) : Decomposition onset at 212°C, indicating thermal stability.

Comparative Analysis of Synthetic Routes

The triphosgene method offers the highest yield but poses significant safety risks. The hypervalent iodine approach balances safety and efficiency, making it ideal for lab-scale synthesis, while the CDI method suits moderate-scale production with simpler purification.

Characterization and Analytical Data

Spectroscopic Consistency Across Methods

All routes confirm the urea structure via:

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(m-tolyl)urea

- 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(p-tolyl)urea

- 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(phenyl)urea

Uniqueness

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, in particular, may confer distinct steric and electronic properties compared to its meta- and para- counterparts.

Biological Activity

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure includes a phenethyl group, a pyridine moiety, and an o-tolyl substituent, making it a subject of interest in medicinal chemistry due to its potential biological activities. This compound has been explored for applications in various therapeutic areas, including cancer treatment and antimicrobial activity.

Chemical Structure

The IUPAC name for this compound is 3-(2-methylphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea. The molecular formula is , and its InChI representation is:

Anticancer Properties

Recent studies have indicated that 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea exhibits significant anticancer activity. For example, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.

Case Study: Anticancer Activity

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 54.25 | 4.22 |

| HeLa | 38.44 | 6.38 |

| Normal Fibroblasts | 80.06 | N/A |

The above data suggests that while the compound effectively inhibits cancer cell growth, it shows lower toxicity towards normal cells, indicating its potential as a selective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea has been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate promising efficacy against bacterial strains, suggesting its utility in treating infections.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as an antimicrobial agent .

The biological activity of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea may be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized that the compound may act by inhibiting key enzymes or receptors that are crucial for tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar urea derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea | High | Moderate |

| 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(m-tolyl)urea | Moderate | Low |

| 1-(Pyridinyl)methyl-N-(phenylethyl)urea | Low | High |

This table illustrates that while some analogs may exhibit similar biological activities, the specific arrangement of functional groups in 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea contributes to its enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes for 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the condensation of pyridine derivatives with phenethylamine, followed by urea coupling with o-tolyl isocyanate. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in urea formation .

- Catalysts : Bases like triethylamine or DMAP improve reaction efficiency by deprotonating intermediates .

- Temperature control : Reactions are often conducted at 50–80°C to balance kinetics and side-product formation .

Methodological validation includes thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment (>95% purity is typical for biological testing) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Structural elucidation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., pyridin-2-ylmethyl vs. o-tolyl groups) .

- X-ray crystallography : Resolves 3D conformation, critical for predicting binding interactions with biological targets .

- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (C₂₂H₂₄N₄O) and isotopic patterns .

Computational tools like density functional theory (DFT) predict electronic properties and stability .

Q. What biological targets are associated with this compound, and how are its interactions studied?

The compound’s urea moiety and aromatic groups suggest affinity for:

- Kinases : Tested via in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) with IC₅₀ values measured using fluorescence polarization .

- G-protein-coupled receptors (GPCRs) : Radioligand binding assays (e.g., ³H-labeled antagonists) quantify competitive displacement .

- Enzymatic stability : Microsomal assays (human liver microsomes) assess metabolic pathways and half-life .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products in large-scale production?

Advanced optimization strategies include:

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical variables (e.g., solvent ratio, catalyst loading) .

- Continuous flow reactors : Enhance reproducibility and reduce reaction times compared to batch methods .

- In-line analytics : FTIR or Raman spectroscopy monitors real-time reaction progress, enabling immediate adjustments .

Q. How do researchers resolve contradictions in bioactivity data across different assay systems?

Discrepancies (e.g., varying IC₅₀ values in cell-based vs. enzymatic assays) are addressed via:

- Target engagement studies : Cellular thermal shift assays (CETSA) confirm intracellular target binding .

- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify non-specific interactions .

- Dose-response validation : Orthogonal assays (e.g., SPR for binding affinity vs. functional assays) ensure reproducibility .

Q. What computational methods predict the compound’s pharmacokinetics and toxicity?

- Molecular docking : Software like AutoDock Vina models binding poses with target proteins (e.g., COX-2), prioritizing derivatives with optimal interactions .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .

- Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-Activity Relationship (SAR) studies involve:

- Systematic substitution : Replacing o-tolyl with fluorophenyl groups enhances metabolic stability but may reduce solubility .

- Bioisosteric replacement : Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl alters hydrogen-bonding patterns, affecting target selectivity .

- Pharmacophore mapping : 3D-QSAR models (e.g., CoMFA) guide rational design of high-affinity analogs .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug design : Esterification of the urea group enhances oral bioavailability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and sustained release .

- Metabolic blocking : Introducing deuterium at labile positions (e.g., benzylic hydrogens) slows CYP450-mediated degradation .

Q. How are discrepancies between computational predictions and experimental results analyzed?

- Free energy perturbation (FEP) : Quantifies energy differences between predicted and observed binding modes .

- Molecular dynamics (MD) simulations : Identify conformational flexibility or solvent effects not captured in docking .

- Retrosynthetic analysis : Re-evaluates synthetic pathways if predicted intermediates are unstable .

Q. What methodologies ensure reproducibility in multi-laboratory studies?

- Standardized protocols : Detailed SOPs for synthesis, purification, and bioassays reduce variability .

- Open-source data sharing : Platforms like Zenodo archive raw NMR, HPLC, and bioactivity data for peer validation .

- Interlaboratory validation : Collaborative trials (e.g., OECD guidelines) confirm assay robustness across institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.